N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Description
N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Growth Inhibition of Microorganisms : Pyrazine derivatives have shown promising effects against the growth of Leuconostoc sp. and other tested Gram-positive, Gram-negative bacteria, and fungi. Synthesis and reactions of 4-pyrazine-2-carboxamido carboxylic acid derivatives have been studied, yielding various N-[4-(5-oxo-oxazol-2-yl)-phenyl]pyrazine-2-carboxamides with significant antimicrobial screening results (Abdelwahab et al., 2007).
- Antibacterial and Antifungal Screening : A series of novel 2-azetidinones derived from pyrazin dicarboxylic acid have been synthesized, demonstrating excellent antibacterial and antifungal activities. The structural assignments of these compounds were confirmed through spectroscopic analysis such as IR, 1H NMR, 13C NMR, and elemental analysis (Ayyash & Habeeb, 2019).
Anticancer Applications
- Anticancer Evaluation : N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was synthesized and characterized, showing antibacterial, antifungal, and anticancer activity against MDA-MB-231 breast cancer cells. Spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy were used for characterization (Senthilkumar et al., 2021).
Chemical Stability and Degradation
- Stability and Degradation : The stability of bortezomib, a boronic drug with a core similar to the pyrazine-2-carboxamide structure, under clinical use conditions has been examined. This study found that the drug is stable for a week under common use conditions but undergoes slow oxidative deboronation over time, partially inactivating the product (Bolognese et al., 2009).
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14(7-8-15-5-3-2-4-6-15)22-18(24)16-12-23(13-16)19(25)17-11-20-9-10-21-17/h2-6,9-11,14,16H,7-8,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIPVXTWXRQLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.